molecular formula C14H15NO3S B13734036 Methyl-(S)-2-phtalimido-4-methylthiobutanoate

Methyl-(S)-2-phtalimido-4-methylthiobutanoate

Cat. No.: B13734036
M. Wt: 277.34 g/mol
InChI Key: MHXVLPRKSCMGCZ-NSHDSACASA-N
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Description

Methyl-(S)-2-phtalimido-4-methylthiobutanoate is an organic compound with a complex structure that includes a phthalimide group, a methylthio group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(S)-2-phtalimido-4-methylthiobutanoate typically involves a multi-step process. One common method starts with the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a suitable thiol compound to introduce the methylthio group. The final step involves esterification with methanol to form the butanoate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl-(S)-2-phtalimido-4-methylthiobutanoate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phthalimide group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Amides and esters.

Scientific Research Applications

Methyl-(S)-2-phtalimido-4-methylthiobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl-(S)-2-phtalimido-4-methylthiobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The phthalimide group can form strong interactions with protein active sites, while the methylthio group can modulate the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl-(S)-2-phthalimido-4-methylthiobutanoate: A similar compound with a slightly different structure.

    Phthalimide derivatives: Compounds with the phthalimide group but different substituents.

    Thioesters: Compounds with a sulfur-containing ester group.

Uniqueness

Methyl-(S)-2-phtalimido-4-methylthiobutanoate is unique due to its combination of a phthalimide group, a methylthio group, and a butanoate ester. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

O-methyl (2S)-2-(1,3-dioxoisoindol-2-yl)pentanethioate

InChI

InChI=1S/C14H15NO3S/c1-3-6-11(14(19)18-2)15-12(16)9-7-4-5-8-10(9)13(15)17/h4-5,7-8,11H,3,6H2,1-2H3/t11-/m0/s1

InChI Key

MHXVLPRKSCMGCZ-NSHDSACASA-N

Isomeric SMILES

CCC[C@@H](C(=S)OC)N1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CCCC(C(=S)OC)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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